Adenosine, 5'-S-(4-ethylphenyl)-5'-thio-
Overview
Description
Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- is a synthetic compound that belongs to the class of adenosine derivatives. Adenosine itself is a nucleoside that plays a crucial role in biochemical processes such as energy transfer (as adenosine triphosphate or ATP) and signal transduction (as cyclic adenosine monophosphate or cAMP). The modification of adenosine with a 5’-S-(4-ethylphenyl)-5’-thio- group introduces unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- typically involves the modification of the adenosine molecule through a series of chemical reactions. One common approach is the thiolation of the 5’ position of adenosine, followed by the introduction of the 4-ethylphenyl group. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group at the 5’ position is replaced by a thiol group, and subsequently, the 4-ethylphenyl group is attached using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the thiol group or other functional groups.
Substitution: The 4-ethylphenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogenated compounds or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in heart rate, neurotransmitter release, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Adenosine, 5’-S-(4-methylphenyl)-5’-thio-
- Adenosine, 5’-S-(4-isopropylphenyl)-5’-thio-
- Adenosine, 5’-S-(4-tert-butylphenyl)-5’-thio-
Uniqueness
Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- is unique due to the specific substitution of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-2-10-3-5-11(6-4-10)27-7-12-14(24)15(25)18(26-12)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,12,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t12-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENDOIXHAHJNM-SCFUHWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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